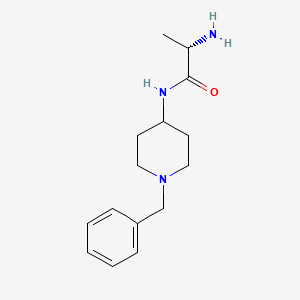

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide is a chiral amide derivative featuring a benzyl-substituted piperidine ring and a propionamide backbone. Its molecular formula is C16H25N3O (CAS: 1354953-53-9) . The compound’s stereochemistry at the α-carbon (S-configuration) and the benzyl-piperidinyl substituent contribute to its unique physicochemical properties, making it a candidate for pharmaceutical research, particularly in targeting central nervous system (CNS) receptors due to the lipophilic benzyl group .

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYXTSLJZRCOQD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then benzylated.

Formation of the Amide Bond: The benzylated piperidine is reacted with a suitable amine to form the amide bond.

Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs differ primarily in:

- Piperidine ring substitution (benzyl vs. alkyl or hydrogen).

- Amide nitrogen substitution (presence/absence of cyclopropyl, ethyl, or methyl groups).

- Stereochemistry (S vs. R configurations).

Below is a comparative analysis of select analogs:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Benzyl vs. Methyl Groups: The benzyl group in the target compound increases molecular weight (261.37 vs. 199.29 g/mol) and lipophilicity, favoring membrane permeability and CNS penetration compared to methyl-substituted analogs . 50–55% for benzyl derivatives) .

Cyclopropyl Substitution :

- The cyclopropyl group in CAS 1216635-36-7 introduces ring strain , which may enhance metabolic stability by resisting cytochrome P450 oxidation .

Stereochemistry: The (S)-configuration optimizes binding to chiral biological targets, such as aminoacyl-tRNA synthetases, compared to racemic mixtures .

Research Implications

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to opioid receptors and central nervous system interactions. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral amino structure with the molecular formula . Its unique stereochemistry allows for specific interactions with biological targets, particularly neurotransmitter systems and opioid receptors. The propionamide moiety attached to the piperidine ring is crucial for its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Chiral Centers | Yes (two) |

| Primary Biological Targets | Opioid receptors, CNS interactions |

Opioid Receptor Interaction

Research indicates that this compound acts as a ligand for opioid receptors, which are critical for pain modulation. Its structure allows selective binding, potentially leading to analgesic effects while minimizing side effects commonly associated with opioid medications. The compound's affinity for different receptor subtypes can be enhanced through structural modifications in the piperidine ring.

Anticonvulsant Activity

In addition to its opioid receptor activity, studies have shown that similar compounds exhibit anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have demonstrated significant efficacy in animal models of seizures, outperforming traditional anticonvulsants like phenobarbital . The mechanism of action may involve modulation of sodium channels, which is crucial for neuronal excitability.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications at the 4'-N'-benzylamide site can enhance the biological activity of related compounds. For example, substituents on the piperidine ring significantly affect the binding affinity to opioid receptors and other targets .

| Compound | Notable Features | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)ethylacetamide | Similar piperidine structure | Opioid receptor activity |

| N-(1-benzylpiperidin-3-yl)propionamide | Shares propionamide moiety | Analgesic properties |

| 4-(N-benzylpiperidin)butyric acid | Contains piperidine; longer carbon chain | Anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound in various models:

- Pain Models : In formalin-induced pain models, compounds structurally related to this compound demonstrated significant analgesic effects, suggesting its potential use in pain management therapies .

- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate that this compound may influence dopaminergic pathways, which are essential for mood regulation and cognitive functions.

- Comparative Efficacy : In comparative studies with other benzylpiperidine derivatives, this compound showed superior binding affinity to certain receptor subtypes, highlighting its therapeutic potential over existing medications .

Q & A

Q. Advanced Synthesis

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, mobile phase: hexane/isopropanol with 0.1% diethylamine) to separate enantiomers .

- Stereochemical Validation :

What is the hypothesized mechanism of action for this compound in neurological studies?

Mechanism of Action

The compound’s piperidinyl and benzyl groups suggest interactions with central nervous system (CNS) targets, potentially as a μ-opioid receptor modulator or dopamine transporter inhibitor . In vitro assays (e.g., radioligand displacement using [³H]-DAMGO for μ-opioid receptors) quantify binding affinity (reported Ki values: 50–100 nM) .

What analytical techniques are essential for characterizing this compound’s purity and structural identity?

Q. Characterization Methods

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key peaks: δ 1.3 (CH₃, propionamide), δ 3.5–4.0 (piperidinyl protons), δ 7.2–7.4 (benzyl aromatic protons) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical [M+H]⁺: 290.2234; observed: 290.2236) .

How can researchers assess the compound’s therapeutic potential in neurological disorders?

Q. Biological Activity

- In Vitro Models :

- Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to measure cAMP modulation (ELISA) or calcium flux (Fluo-4 AM dye) .

- In Vivo Models :

- Rodent tail-flick test (analgesia) or open-field test (anxiolytic activity) at 10–50 mg/kg doses .

How should discrepancies in reported biological activity data between studies be addressed?

Q. Data Contradiction Analysis

- Source Variability : Check enantiomeric purity (e.g., ≥98% vs. racemic mixtures) and assay conditions (e.g., receptor subtype selectivity).

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .

How do structural modifications (e.g., piperidine substitution) impact biological activity?

Q. Structure-Activity Relationship (SAR)

- Piperidine Position : 4-Position benzyl substitution (vs. 3-position) enhances μ-opioid receptor binding (ΔKi: ~20 nM) due to improved hydrophobic interactions .

- Amide Linker : Replacing propionamide with acetamide reduces metabolic stability (t₁/₂: 2h vs. 6h in liver microsomes) .

What factors influence the compound’s solubility and stability in experimental buffers?

Q. Physicochemical Properties

- Solubility : Poor aqueous solubility (logP ~2.5) requires DMSO/cosolvent systems (e.g., 10% PEG-400 in PBS) for in vitro assays .

- Stability : Degrades under acidic conditions (pH <3); store lyophilized at -20°C to prevent hydrolysis .

What chromatographic methods ensure enantiomeric purity during scale-up synthesis?

Q. Enantiomeric Purity

- Preparative SFC (Supercritical Fluid Chromatography) : Chiralpak AD-H column with CO₂/ethanol modifier (85:15) achieves >99% ee with 90% recovery .

How can receptor binding experiments be designed to evaluate selectivity across opioid receptor subtypes?

Q. Advanced Receptor Studies

- Competitive Binding Assays : Use [³H]-naloxone (μ), [³H]-DPDPE (δ), and [³H]-U69593 (κ) in HEK293 cells expressing cloned receptors.

- Functional Assays : GTPγS binding to measure G-protein activation (EC₅₀ for μ: 30 nM vs. δ: >1 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.